6-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-indole
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Overview
Description
6-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole: is a complex organic compound that features a nitro group, an indole core, and a boronate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Nitration: The indole core is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.
Boronate Ester Formation: The final step involves the formation of the boronate ester by reacting the nitrated indole with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Palladium catalysts, bases like potassium carbonate, and aryl halides.
Major Products
Reduction: 6-Amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole.
Substitution: Various substituted indoles depending on the aryl or vinyl group introduced.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules through cross-coupling reactions.
Catalysis: It can serve as a ligand in catalytic processes.
Biology
Bioconjugation: The boronate ester group allows for the conjugation of the compound to biomolecules, facilitating the study of biological processes.
Medicine
Drug Development: The compound’s structural features make it a candidate for the development of new pharmaceuticals, particularly in the field of oncology.
Industry
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole largely depends on its application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6-Nitroindole: Lacks the boronate ester group, making it less versatile in cross-coupling reactions.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole: Lacks the nitro group, reducing its potential for bioreduction and subsequent biological activity.
Uniqueness
The combination of the nitro group and the boronate ester in 6-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole makes it uniquely suited for applications that require both reactivity and the ability to undergo cross-coupling reactions. This dual functionality enhances its utility in various fields of research and industry.
Properties
Molecular Formula |
C14H17BN2O4 |
---|---|
Molecular Weight |
288.11 g/mol |
IUPAC Name |
6-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
InChI |
InChI=1S/C14H17BN2O4/c1-13(2)14(3,4)21-15(20-13)11-8-16-12-7-9(17(18)19)5-6-10(11)12/h5-8,16H,1-4H3 |
InChI Key |
DJMJGYRQBWNZLT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CNC3=C2C=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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